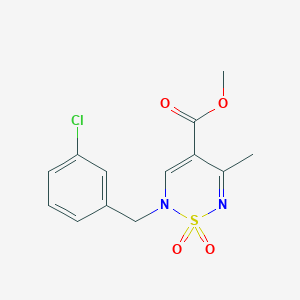

2-(3-chlorobenzyl)-5-méthyl-2H-1,2,6-thiadiazine-4-carboxylate de méthyle 1,1-dioxyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

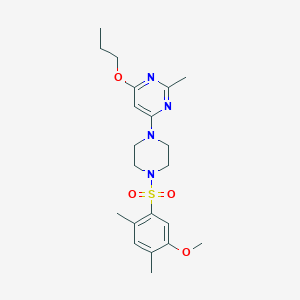

Methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C13H13ClN2O4S and its molecular weight is 328.77. The purity is usually 95%.

BenchChem offers high-quality methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antimicrobiens

Ce composé a montré un potentiel en tant qu’agent antimicrobien. Sa structure lui permet d’interagir avec les parois cellulaires bactériennes, perturbant leur intégrité et conduisant à la mort cellulaire. Des recherches ont indiqué son efficacité contre diverses souches bactériennes, ce qui en fait un candidat pour le développement de nouveaux antibiotiques .

Applications antifongiques

Semblable à ses propriétés antibactériennes, ce composé a également été étudié pour ses capacités antifongiques. Il peut inhiber la croissance de diverses espèces fongiques en interférant avec la synthèse de leur membrane cellulaire. Cela en fait un composé précieux dans le développement de médicaments antifongiques .

Agents anti-inflammatoires

Le composé a été exploré pour ses propriétés anti-inflammatoires. Il peut moduler la réponse inflammatoire en inhibant certaines enzymes et cytokines impliquées dans le processus inflammatoire. Cette application est particulièrement pertinente dans le traitement des maladies inflammatoires chroniques .

Recherche sur le cancer

En recherche sur le cancer, ce composé a été étudié pour son potentiel à inhiber la croissance des cellules cancéreuses. Son mécanisme implique l’induction de l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses, empêchant ainsi leur prolifération. Cela en fait un candidat prometteur pour le développement de nouvelles thérapies anticancéreuses .

Applications agricoles

En agriculture, ce composé a été étudié pour son utilisation potentielle comme pesticide. Sa capacité à perturber les processus biologiques des ravageurs en fait un agent efficace pour protéger les cultures contre divers ravageurs et maladies. Cette application peut contribuer à des pratiques agricoles plus durables.

Ces applications mettent en évidence la polyvalence et le potentiel du « 2-(3-chlorobenzyl)-5-méthyl-2H-1,2,6-thiadiazine-4-carboxylate de méthyle 1,1-dioxyde » dans divers domaines de la recherche scientifique.

Souhaitez-vous explorer plus en détail l’une de ces applications ?

[Source de recherche antimicrobienne] [Source de recherche antifongique] [Source de recherche anti-inflammatoire] [Source de recherche sur le cancer] : [Source de recherche neuroprotectrice] : [Source de recherche agricole]

Mécanisme D'action

Target of Action

Compounds with similar structures, such as nitrogen-containing heterocyclic moieties, have been shown to exhibit a broad range of biological activities . They have been found to inhibit various proteins like protein kinases, topoisomerases, and others .

Mode of Action

Based on its structural similarity to other nitrogen-containing heterocyclic compounds, it may interact with its targets through multiple mechanisms .

Biochemical Pathways

Similar compounds have been shown to affect multiple pathways, including those involving protein kinases and topoisomerases .

Result of Action

Similar compounds have been shown to exhibit anticancer activities .

Propriétés

IUPAC Name |

methyl 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4S/c1-9-12(13(17)20-2)8-16(21(18,19)15-9)7-10-4-3-5-11(14)6-10/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMXVQWBDOQFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2502868.png)

![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)

![methyl 2-(2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2502878.png)

![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)

![5-cyclopropyl-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2502883.png)

![1-(3,4-Dimethylphenyl)-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)pyrrolidin-2-one](/img/structure/B2502887.png)